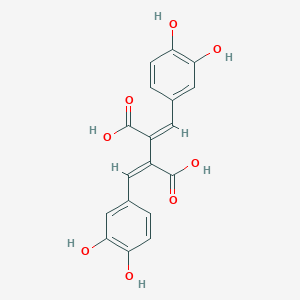
2,3-Bis(3,4-dihydroxybenzylidene)succinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is an organic compound characterized by the presence of two 3,4-dihydroxybenzylidene groups attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and succinic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(3,4-dihydroxybenzoyl)oxy]succinic acid: Similar structure but with ester linkages instead of carbonyl groups.
2,3-Bis(4-methoxybenzylidene)succinic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is unique due to the presence of two 3,4-dihydroxybenzylidene groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its antioxidant potential, making it a valuable compound for research in oxidative stress-related diseases.
Properties
Molecular Formula |
C18H14O8 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2Z,3Z)-2,3-bis[(3,4-dihydroxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C18H14O8/c19-13-3-1-9(7-15(13)21)5-11(17(23)24)12(18(25)26)6-10-2-4-14(20)16(22)8-10/h1-8,19-22H,(H,23,24)(H,25,26)/b11-5-,12-6- |
InChI Key |
GCLKVDNBAFNKAL-CBIKUMSCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C(=O)O)/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


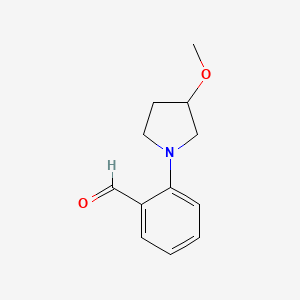

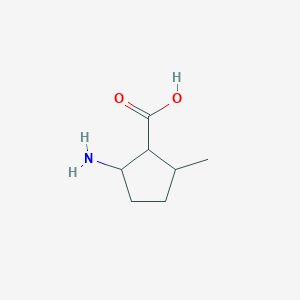
![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
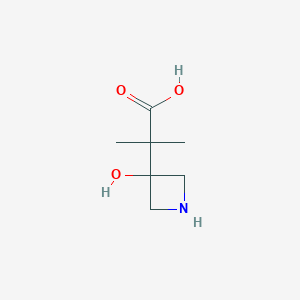
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
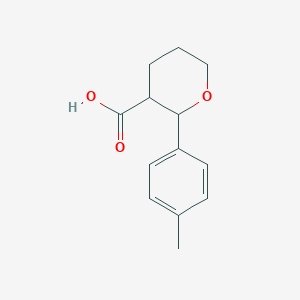
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
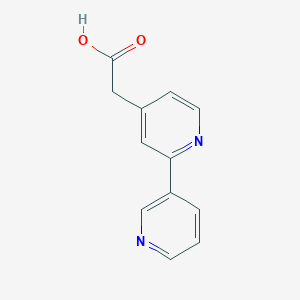

![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
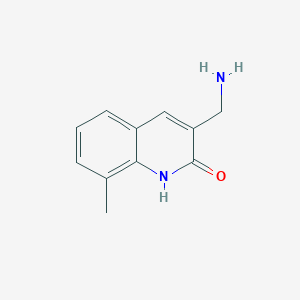
![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)

